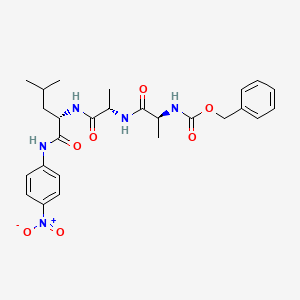
Z-Ala-ala-leu-pna
Overview
Description
Preparation Methods
The synthesis of Z-Ala-ala-leu-pna typically involves the stepwise addition of amino acids to form the tetrapeptide chain. The process begins with the protection of the amino group of L-alanine using a benzyloxycarbonyl (Z) group. This is followed by the sequential coupling of L-alanine and L-leucine using standard peptide synthesis techniques. The final step involves the attachment of p-nitroanilide to the C-terminal end of the peptide . Industrial production methods often utilize automated peptide synthesizers to ensure high purity and yield .
Chemical Reactions Analysis
Z-Ala-ala-leu-pna undergoes various chemical reactions, primarily involving hydrolysis by serine proteases. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color . This reaction is commonly used in kinetic studies to analyze the activity of proteases . The compound is stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation .
Scientific Research Applications
Z-Ala-ala-leu-pna is extensively used in scientific research due to its role as a chromogenic substrate for serine proteases. In chemistry, it is used to study enzyme kinetics and the specificity of proteases . In biology, it helps in understanding protein degradation pathways and the role of proteases in various physiological processes . In medicine, it is used to screen for protease inhibitors, which are potential therapeutic agents for diseases such as hypertension and cancer . The compound also finds applications in the food industry, where it is used to study the hydrolysis of proteins .
Mechanism of Action
The mechanism of action of Z-Ala-ala-leu-pna involves its hydrolysis by serine proteases. The enzyme binds to the substrate and cleaves the peptide bond between the leucine and p-nitroanilide groups. This reaction releases p-nitroaniline, which can be detected spectrophotometrically . The molecular targets of this compound are the active sites of serine proteases, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Z-Ala-ala-leu-pna is similar to other chromogenic substrates used for protease assays, such as Z-Gly-Gly-Leu-pna and Z-Phe-Arg-pna . this compound is unique due to its specific sequence of amino acids, which makes it a preferred substrate for certain proteases like subtilisin and neprilysin . This specificity allows for more accurate and reliable measurements of enzyme activity in various research applications .
Properties
IUPAC Name |
benzyl N-[1-[[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O7/c1-16(2)14-22(25(34)29-20-10-12-21(13-11-20)31(36)37)30-24(33)17(3)27-23(32)18(4)28-26(35)38-15-19-8-6-5-7-9-19/h5-13,16-18,22H,14-15H2,1-4H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSQXEZZCBIDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657570 | |
| Record name | N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61043-33-2 | |
| Record name | N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


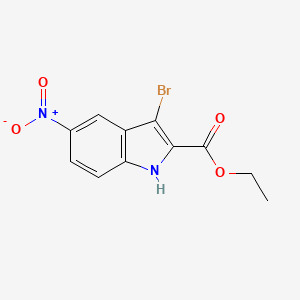
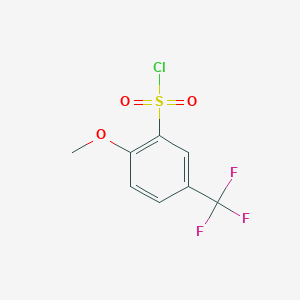
![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)
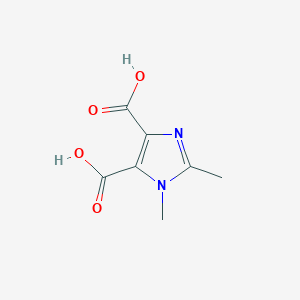
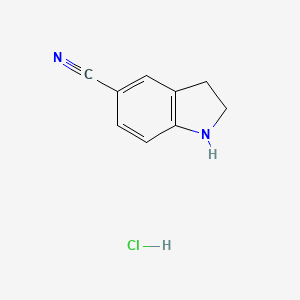


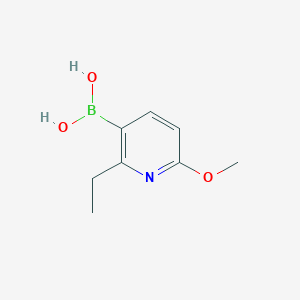
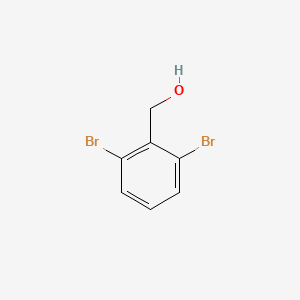
![[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1453052.png)
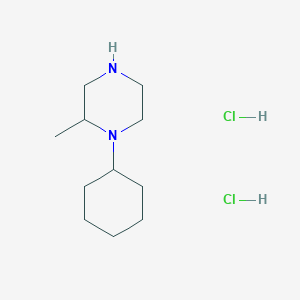
![4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B1453055.png)
![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)

